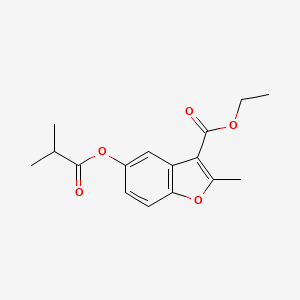

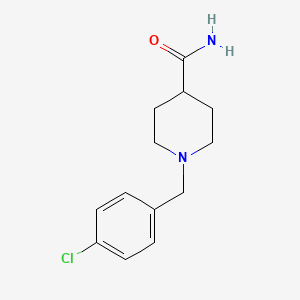

![molecular formula C19H23NO4 B5512896 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide" is a chemical entity with potential relevance in various fields of chemistry and pharmacology. The compound belongs to the class of organic compounds known as acetamides, characterized by the presence of an acetamide group attached to an aromatic or aliphatic chain.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or aliphatic precursors. For example, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide are synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with diamines in the presence of coupling agents and bases in dry solvents, followed by recrystallization (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. The crystal structure of related acetamide compounds shows specific spatial arrangements and hydrogen bonding patterns, contributing to their chemical stability and interactions (Sharma et al., 2018).

科学的研究の応用

Synthesis and Structural Analysis

Oxidative Radical Cyclization : The compound and its derivatives have been explored in oxidative radical cyclization reactions. For instance, treatment with Mn(OAc)3 in the presence of Cu(OAc)2 led to the formation of tetrahydroindol-2-one and erythrinanes, indicating its utility in synthesizing complex heterocyclic structures with potential biological activities (Shiho Chikaoka et al., 2003).

Enzymatic Modification : Research has also shown the enzymatic modification potential of related phenolic compounds to produce dimers with higher antioxidant capacity, suggesting the compound's relevance in creating bioactive materials through biocatalysis (O. E. Adelakun et al., 2012).

Anticancer and Biological Activity

Anticancer Drug Synthesis : The synthesis and structure of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been reported with anticancer activity confirmed by in silico modeling, targeting the VEGFr receptor (G. Sharma et al., 2018).

Antioxidant Capacity : The modification of related compounds to produce dimers has shown to significantly increase antioxidant capacity, indicating the compound's potential application in developing new antioxidants (O. E. Adelakun et al., 2012).

Chemical Properties and Applications

Herbicide Metabolism : Studies on chloroacetamide herbicides and their metabolites, including similar acetamide derivatives, have explored their metabolism in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of these compounds (S. Coleman et al., 2000).

Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These findings highlight the compound's versatility in forming coordination complexes with potential pharmaceutical applications (K. Chkirate et al., 2019).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-14-6-4-5-7-16(14)24-13-19(21)20-11-10-15-8-9-17(22-2)18(12-15)23-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVHCZSUBBGYBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

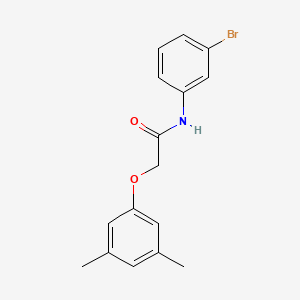

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

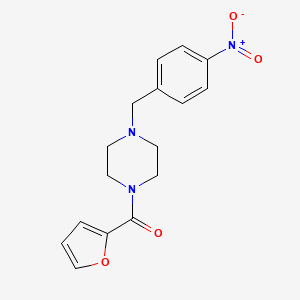

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

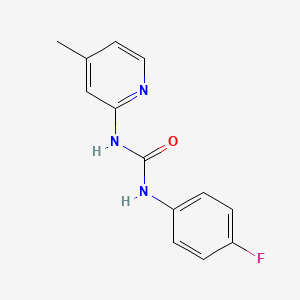

![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)